molecular formula C23H22N4O5S B324349 N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE

N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE

Cat. No.: B324349
M. Wt: 466.5 g/mol
InChI Key: YVXLLKWFGLYIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE: is a complex organic compound with a molecular formula of C23H22N4O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.

    Hydrazinylation: The hydrazinyl group is incorporated through reactions involving hydrazine derivatives.

    Coupling Reactions: The final coupling of the intermediate compounds to form the target molecule is achieved through amide bond formation under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide
  • N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-2-methoxybenzamide

Uniqueness

N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C23H22N4O5S/c1-15-5-3-4-6-21(15)23(30)25-19-9-7-17(8-10-19)22(29)26-27-33(31,32)20-13-11-18(12-14-20)24-16(2)28/h3-14,27H,1-2H3,(H,24,28)(H,25,30)(H,26,29)

InChI Key

YVXLLKWFGLYIEL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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